Gancaonin S
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Overview
Description
Gancaonin S is a natural compound classified under the flavonoids, specifically dihydrostilbenes. The compound has a molecular formula of C24H30O4 and a molecular weight of 382.5043 g/mol . This compound has been studied for its various biological activities, including its inhibitory activity against Bacillus subtilis and estrogen-like activity .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Gancaonin S involves several steps, starting from basic organic compoundsThe reaction conditions often involve the use of catalysts, solvents, and controlled temperatures to ensure the desired product is obtained with high yield and purity .
Industrial Production Methods
Industrial production of this compound is less common due to its natural abundance in Glycyrrhiza uralensis. when synthesized industrially, the process involves large-scale organic synthesis techniques, including the use of reactors for controlled reactions and purification methods such as chromatography to isolate the compound .
Chemical Reactions Analysis
Types of Reactions
Gancaonin S undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: This involves the addition of hydrogen or the removal of oxygen, typically using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: This reaction involves the replacement of one functional group with another, often using reagents like halogens or nucleophiles.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, hydrogen peroxide.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Nucleophiles: Halogens, hydroxide ions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of this compound can lead to the formation of quinones, while reduction can yield dihydro derivatives .
Scientific Research Applications
Chemistry: Used as a model compound for studying the reactivity of dihydrostilbenes and their derivatives.
Biology: Investigated for its inhibitory activity against Bacillus subtilis and its estrogen-like activity.
Medicine: Explored for its potential anti-inflammatory, anti-viral, and anti-cancer properties.
Mechanism of Action
The mechanism of action of Gancaonin S involves its interaction with various molecular targets and pathways. It has been shown to inhibit the growth of Bacillus subtilis by interfering with bacterial cell wall synthesis . Additionally, its estrogen-like activity is attributed to its ability to bind to estrogen receptors, modulating the expression of estrogen-responsive genes . The compound also exhibits anti-inflammatory effects by downregulating the NF-κB/MAPK signaling pathways .
Comparison with Similar Compounds
. These compounds share similar structural features but differ in their specific functional groups and biological activities. For example:
Gancaonin N: Known for its anti-inflammatory and immunomodulatory effects.
Gancaonin I: Exhibits antibacterial activity against vancomycin-resistant Enterococci.
Gancaonin E: Studied for its potential anti-cancer properties.
Gancaonin S stands out due to its unique combination of inhibitory activity against Bacillus subtilis and estrogen-like activity, making it a valuable compound for both scientific research and potential therapeutic applications .
Properties
CAS No. |
134958-54-6 |
---|---|
Molecular Formula |
C24H30O4 |
Molecular Weight |
382.5 g/mol |
IUPAC Name |
5-[2-(3,4-dihydroxyphenyl)ethyl]-2,4-bis(3-methylbut-2-enyl)benzene-1,3-diol |
InChI |
InChI=1S/C24H30O4/c1-15(2)5-10-19-18(9-7-17-8-12-21(25)23(27)13-17)14-22(26)20(24(19)28)11-6-16(3)4/h5-6,8,12-14,25-28H,7,9-11H2,1-4H3 |
InChI Key |
VLJOWGMLRJTNDQ-UHFFFAOYSA-N |
Canonical SMILES |
CC(=CCC1=C(C(=C(C=C1CCC2=CC(=C(C=C2)O)O)O)CC=C(C)C)O)C |
Origin of Product |
United States |
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